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Compound of Interest

Compound Name: Cuprous potassium cyanide

Cat. No.: B1143649

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the experimental setup for copper
electrodeposition from a cyanide bath. It includes comprehensive application notes, detailed
experimental protocols, and quantitative data to guide researchers in establishing and
maintaining a stable and efficient copper cyanide plating process.

Application Notes

Copper electroplating from cyanide-based solutions is a well-established and versatile process
used for both decorative and functional applications.[1] It is particularly valued for its ability to
produce soft, ductile, and adherent copper deposits on a wide variety of substrates, including
steel, zinc alloys, and aluminum alloys.[1] The excellent throwing power of cyanide copper
baths ensures uniform plating on complex geometries, making it a preferred choice for
undercoating before subsequent plating with other metals like nickel and chrome.[1][2]

Key Advantages of Cyanide Copper Plating:

Excellent adhesion to various base metals.[1]

Soft and ductile deposits that are easily buffed.[1]

Good electrical and thermal conductivity.[2]

Serves as an effective diffusion barrier.[2]
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e Provides protection to acid-sensitive substrates from subsequent acidic plating solutions.[1]

Challenges and Considerations: The primary drawback of this process is the high toxicity of
cyanide, which necessitates stringent safety protocols and waste treatment procedures.[3][4]
Additionally, the bath chemistry requires careful control to avoid issues such as poor anode
corrosion, roughness, and deposit dullness.[5][6] Contamination from organic residues or other
metals can also be detrimental to the plating quality.[6][7]

Function of Bath Components

A typical cyanide copper plating bath consists of several key components, each with a specific
function:

e Copper Cyanide (CuCN): This is the primary source of copper ions in the bath.[1][8] It is
insoluble in water and requires the presence of an alkali metal cyanide to form a soluble
complex.[1][9]

o Alkali Metal Cyanide (NaCN or KCN): Sodium or potassium cyanide is used to dissolve the
copper cyanide by forming a soluble cuprocyanide complex. An excess of "free" cyanide is
necessary for good anode corrosion and to produce quality deposits.[1][9] Potassium
cyanide formulations can offer higher plating speeds and brighter deposits.[5]

o Alkali Metal Hydroxide (NaOH or KOH): Caustic soda or caustic potash increases the
conductivity of the bath, reduces the decomposition of cyanide, and helps to control the
anode film.[1][10]

e Rochelle Salts (Potassium Sodium Tartrate): This component helps in refining the grain
structure of the copper deposit, improves anode corrosion, and mitigates the effects of
metallic impurities.[1][8]

e Carbonates (Na2COs or K2COs): Carbonates are naturally formed in the bath over time.
While they can increase conductivity at lower concentrations, excessive buildup can lead to
increased solution resistance, reduced current efficiency, and anode passivation.[8][11]

o Additives and Brighteners: Proprietary organic and metallic additives are often used to
improve the brightness, leveling, and overall appearance of the copper deposit.[1][5][12]
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Quantitative Data

Table 1: Typical Bath Compositions for Cyanide Copper

Plating

Concentration

Component Typical Value (g/L) Reference(s)
Range (g/L)
Copper Cyanide
30- 120 55-85 [8][13]
(CuCN)
Free Sodium Cyanide
4-12 10 [13]
(NaCN)
Free Potassium
, 4-225 10 - 15 [10][13]
Cyanide (KCN)
Sodium Hydroxide
15 - 30 [12]
(NaOH)
Potassium Hydroxide
15-30 20 [14]
(KOH)
Rochelle Salts 30-65 45 - 60 [1][13]
Sodium Carbonate
<90 [8]
(Na2CO0s)
Potassium Carbonate
<115 30 [8][14]

(K2CO3)

Table 2: Typical Operating Parameters for Cyanide

Copper Plating
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Parameter Range Typical Value Reference(s)

pH 9.5-135 11.5-125 [13][15]
40 - 71 °C (104 - 160 60 - 70 °C (140 - 158

Temperature [13][15]
OF) OF)

Cathode Current 0.3-4.0A/dm2(3-40 1.0-2.5A/dmz2(10 - [13][15]

Density A/ft2) 25 A/ft?)

Anode to Cathode

] 1l:l1to2:1 2:1 [2][15]
Ratio
o o ] Cathode rod agitation
Agitation Mild air or mechanical ) [15]
(5-10 m/min)

High-purity oxygen- Electrolytic copper

Anode Type Pty 0xy9 Y ] PP [2][15]
free copper (>99.9% purity)

Filtration Continuous 1-5 turnovers per hour  [2][15]

Current Efficiency 30 - 90% 65 - 90% [15][16]

N 0.3-0.35
Deposition Rate [15]

pum/min/A/dm?2

Experimental Protocols
Protocol 1: Preparation of a Cyanide Copper Plating

Bath

Safety Precautions: Cyanide is highly toxic.[17] All work must be conducted in a well-ventilated

fume hood while wearing appropriate personal protective equipment (PPE), including safety

goggles, gloves, and a lab coat.[17][18] Never add strong acids to a cyanide solution, as this

will liberate highly toxic hydrogen cyanide gas.[17]

o Tank Preparation: Ensure the plating tank, which should be made of steel with a suitable

plastic or rubber lining, is thoroughly cleaned.[15]

« Initial Fill: Fill the tank to approximately two-thirds of its final operating volume with deionized

water.[15] For heated baths, warm the water to the desired operating temperature.
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 Dissolution of Cyanide and Hydroxide: With continuous agitation, slowly dissolve the
required amount of sodium or potassium cyanide and sodium or potassium hydroxide in the
water.[10][15]

» Addition of Copper Cyanide: Slowly add the calculated amount of copper cyanide to the
solution with continuous stirring until it is fully dissolved. The solution should appear clear.
[10][15]

o Addition of Rochelle Salts: Dissolve the required amount of Rochelle salts in the bath with
continued agitation.[15]

e Final Volume Adjustment: Add deionized water to bring the bath to its final operating volume.
[15]

e Analysis and Adjustment: Analyze the bath for copper content and free cyanide
concentration. Adjust the free cyanide level and pH as necessary.[15] To lower the pH, a
solution of tartaric acid can be used; to raise it, add potassium hydroxide solution.[15]

» Addition of Brighteners: If required, add the recommended amount of brightener additives.
[15]

 Dummy Plating: Before plating actual parts, it is advisable to perform "dummy" electrolysis at
a low current density to remove any metallic impurities.[6]

Protocol 2: Hull Cell Test for a Cyanide Copper Bath

The Hull cell is a miniature plating unit used to qualitatively assess the condition of a plating
bath.[19][20] It allows for the evaluation of the deposit's appearance over a wide range of
current densities on a single test panel.[19]

o Sample Collection: Obtain a representative sample of the plating bath. For heated baths,
maintain the sample at the operating temperature using a heated Hull cell.[21][22]

o Cell Setup:

o Place a high-purity copper anode in the anode compartment of the Hull cell.[21]
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o Prepare a polished brass or steel cathode panel by cleaning and activating it according to
standard procedures.

o Place the cathode panel in the designated slot.

o Fill the Hull cell with the bath sample to the 267 ml mark.[22]
e Plating:

o Connect the anode and cathode to a rectifier.

o Apply a total current of 2 amperes for 5 minutes.[21]

o If agitation is used in the main tank, it should be simulated in the Hull cell.[21]
e Panel Evaluation:

o After plating, remove the cathode panel, rinse it with water, and dry it.

o Examine the panel for the following characteristics across the current density range (high
on the left, low on the right):

» Brightness: A wide, bright range is desirable. Dullness in specific areas can indicate
issues with brightener concentration or contamination.[5]

= Burning: A burnt, dark, or rough deposit at the high current density end can indicate low
free cyanide, low copper content, or high temperature.

» Dullness/Darkness at Low Current Density: This can be a sign of metallic contamination
(e.g., zinc or chromium) or an imbalance in additives.[6]

» Pitting: Small pits on the surface may be caused by organic contamination or
inadequate agitation, leading to hydrogen bubbles adhering to the surface.[6]

» Roughness: A rough deposit can be caused by suspended solids, high carbonate levels,
or poor anode corrosion.[5][6]

Visualizations
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Diagram 1: Experimental Workflow for Copper
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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